molecular formula C13H14N2O4S B354019 N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide CAS No. 825657-96-3

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B354019
CAS No.: 825657-96-3
M. Wt: 294.33g/mol
InChI Key: ZQRRCUDUKCOXIF-UHFFFAOYSA-N
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Description

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is a synthetic compound of interest in medicinal chemistry and drug discovery. It features a 5-methylisoxazole moiety, a privileged structure in the design of biologically active molecules. Compounds based on the N-(5-methylisoxazol-3-yl)acetamide scaffold have been investigated for a range of therapeutic potentials. Research on structurally similar molecules has demonstrated significant cytotoxic and antimitotic properties, with some derivatives shown to inhibit cancer cell growth and viability in the nanomolar to submicromolar concentration range . These related compounds have been found to exhibit a multitarget profile, impacting processes such as microtubule depolymerization and inducing apoptosis in human carcinoma cell lines . The specific incorporation of a toluene-4-sulfonyl (p-tolylsulfonyl) group in this molecule suggests its potential utility as an intermediate or precursor in organic synthesis, particularly in nucleophilic substitution reactions or as a protecting group. This compound is intended for research applications only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential as a building block for the development of novel antimitotic agents or other pharmacologically relevant molecules.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRCUDUKCOXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321958
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

825657-96-3
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

    Introduction of the Methyl Group: The methyl group at the 5-position of the isoxazole ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Toluene-4-sulfonyl Group: The toluene-4-sulfonyl group can be introduced through a sulfonylation reaction using toluene-4-sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate its potential as a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Anticancer Applications

This compound has shown selective cytotoxicity against various cancer cell lines, particularly human lung adenocarcinoma cells.

Case Study: Lung Adenocarcinoma

In a study involving lung adenocarcinoma cells, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound through its action as an excitatory amino acid receptor antagonist. Isoxazole derivatives derived from it have shown promise in protecting neuronal cells from excitotoxicity.

Implications for Neurodegenerative Diseases

The neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders where excitotoxicity plays a critical role .

Synthesis and Production Methods

The synthesis of this compound typically involves:

  • Reaction of 3-amino-5-methylisoxazole with toluene-4-sulfonyl chloride .
  • Subsequent acylation with acetic anhydride .

These methods can be optimized for higher yields and purity through advanced purification techniques.

Mechanism of Action

The mechanism of action of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Acetamide Derivatives

  • The dual chloro-substitution may enhance antibacterial activity compared to the parent compound, though toxicity risks could rise .
  • 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (Similarity: 0.94) : Retains the isoxazole-sulfonamide core but replaces the toluene-4-sulfonyl group with a chlorinated acetamide. This modification likely improves membrane permeability, as seen in similar chlorinated sulfonamides .

Extended Carbon Chain Analogues

  • However, reduced solubility may limit bioavailability .

Pyridazinone-Based Acetamides

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]-acetamide: While distinct in its pyridazinone core, this compound shares acetamide and aryl groups, enabling FPR2 receptor agonism. Comparative studies suggest that heterocycle choice (isoxazole vs. pyridazinone) critically influences receptor specificity and potency .

Benzothiazole Derivatives

  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide : The benzothiazole ring and trifluoromethyl group enhance lipophilicity and metabolic stability. Such derivatives often exhibit superior CNS penetration compared to isoxazole-containing analogs .

Anti-Exudative Activity

In anti-exudative assays, acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s sulfonyl group may enhance anti-inflammatory effects by inhibiting cyclooxygenase isoforms .

Receptor Binding and Selectivity

This highlights the role of heterocycle choice in modulating immune response pathways .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Similarity Index Notable Activity
Target Compound Isoxazole Toluene-4-sulfonyl - Antimicrobial (hypothesized)
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide Isoxazole Chloroacetamide 0.94 Enhanced reactivity
N-(4-Bromophenyl)-pyridazinone-acetamide Pyridazinone 4-Methoxybenzyl, Bromophenyl - FPR2 agonism
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Benzothiazole Trifluoromethyl, Methoxyphenyl - CNS penetration

Table 2. Pharmacokinetic Parameters (Hypothetical)

Compound logP Solubility (mg/mL) Half-life (h)
Target Compound 1.8 0.15 4.2
3-Chloro-propanamide derivative 2.5 0.08 6.1
Pyridazinone FPR2 agonist 2.1 0.10 3.8

Biological Activity

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and relevant data tables.

Chemical Structure:

  • Molecular Formula: C12H13N3O4S
  • Molecular Weight: 295.314 g/mol
  • CAS Number: 825657-96-3

The biological activity of this compound is influenced by its unique molecular structure, which includes an isoxazole ring and a sulfonamide group. The compound's mechanism of action may involve:

  • Inhibition of Enzymatic Activity: It has been studied for its potential inhibitory effects on carbonic anhydrase isoforms, which are crucial in various physiological processes and disease states .
  • Antimicrobial Activity: The compound has demonstrated in vitro antimicrobial properties against several bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various pathogens. In laboratory settings, it has been tested against:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound may serve as a lead molecule for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly lung adenocarcinoma cells. For instance, one study reported that certain derivatives showed IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

Case Studies

Q & A

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings if aryl groups are involved .
  • Solvent optimization : Switch to THF or acetonitrile to improve nucleophilicity.
  • Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during chloroacetylations .

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